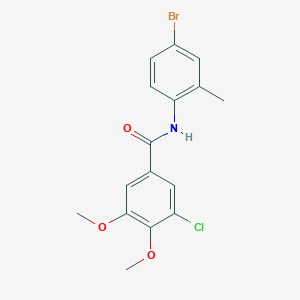![molecular formula C15H18N2O4S2 B4394135 N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
Sulfonamides, including N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide, are typically synthesized using sulfonyl chlorides as a key starting material. The process involves the reaction of sulfonyl chloride with an amine in the presence of a base. For instance, the synthesis and growth of sulfonamide compounds have been achieved through slow evaporation solution growth techniques, highlighting their methodical preparation and structural significance (Govindarasu, Kavitha, & Sundaraganesan, 2014).
Molecular Structure Analysis
The molecular structure of sulfonamides significantly influences their chemical behavior and interaction with biological targets. Advanced spectroscopic methods, including FTIR, FT-Raman, UV, and NMR, alongside computational techniques, have been employed to elucidate the structural characteristics of sulfonamide molecules, revealing the importance of their geometric parameters and electronic properties (Govindarasu, Kavitha, & Sundaraganesan, 2014).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions that modify their structure and enhance their biological activity. For example, N-phenylbenzenesulfonamide derivatives have been synthesized, exhibiting antimicrobial and antiproliferative activities. These modifications highlight the versatility of sulfonamides in chemical synthesis and their potential as therapeutic agents (El-Gilil, 2019).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. Studies have shown that the solubility and crystalline form of sulfonamides can be influenced by their molecular structure, affecting their biological efficacy and formulation (Ceylan et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards nucleophiles, are essential for their biological activity. Detailed investigations into the electronic properties, such as the frontier molecular orbitals and electrostatic potential maps, provide insights into the reactivity and interaction mechanisms of sulfonamides with biological targets (Mahmood, Akram, & Lima, 2016).
Mecanismo De Acción
Target of Action
The primary target of N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby reducing the rate of the carbon dioxide to bicarbonate conversion
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 affects the carbon dioxide and bicarbonate equilibrium in the body. This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and oxygen in the blood .
Result of Action
The molecular and cellular effects of N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide’s action depend on the specific physiological context. By inhibiting Carbonic Anhydrase 2, the compound can potentially affect various physiological processes, including respiration and pH regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide. For instance, the compound is insoluble in water , which could affect its distribution and action in the body. Additionally, the compound’s reactivity profile suggests that it can react with azo and diazo compounds to generate toxic gases . These and other environmental factors should be considered when studying the compound’s mechanism of action.
Propiedades
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-3-16-22(18,19)14-10-6-13(7-11-14)17-23(20,21)15-8-4-12(2)5-9-15/h4-11,16-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRHEHHFUFWEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)
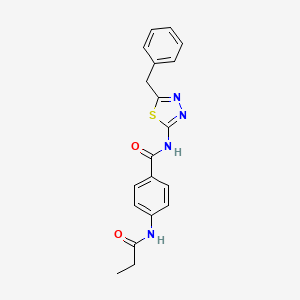
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)


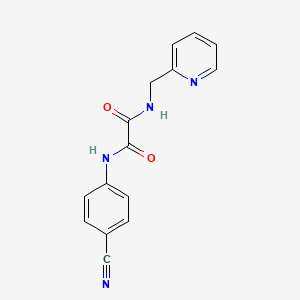

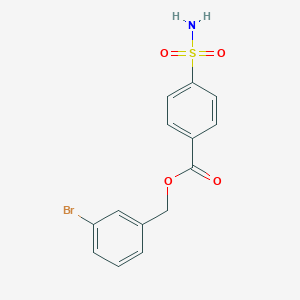
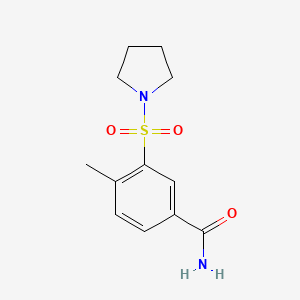
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)

